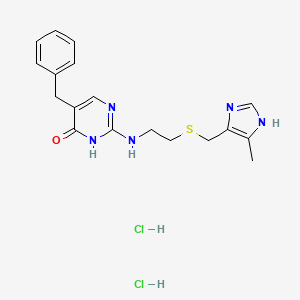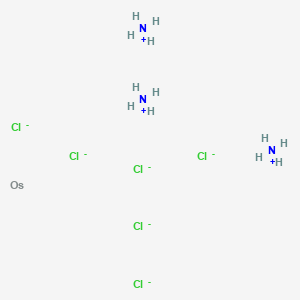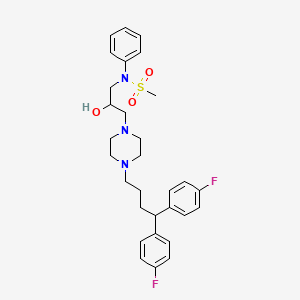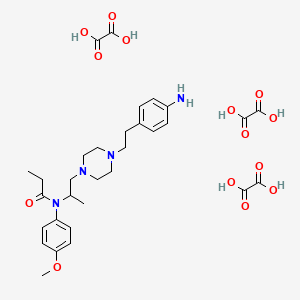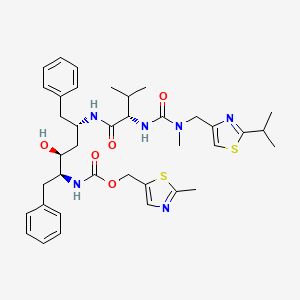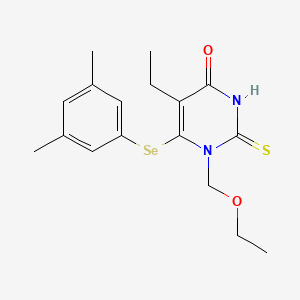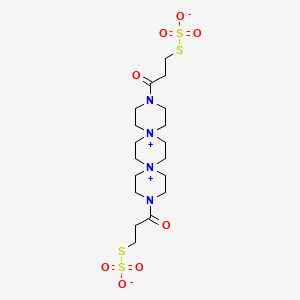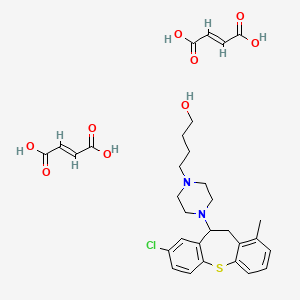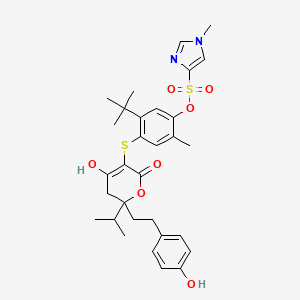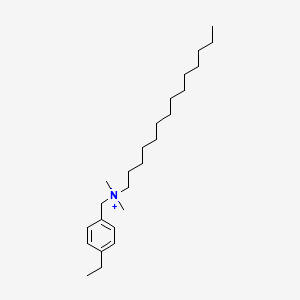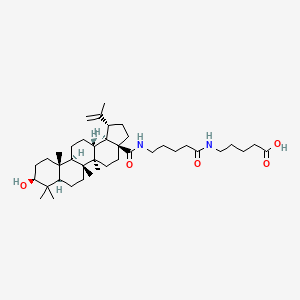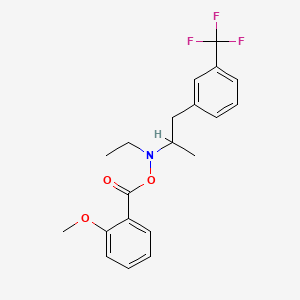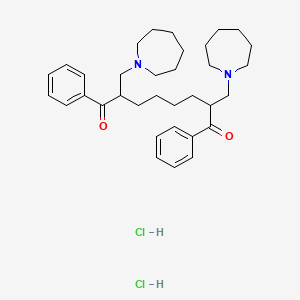
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexahydro-1H-azepin-1-yl groups attached to a central octanedione backbone, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Octanedione, 1,8-bis(4-ethoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride.
- 1,8-Octanedione, 1,8-bis(4-butoxyphenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-.
Uniqueness
Compared to similar compounds, 2,7-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,8-diphenyl-1,8-octanedione dihydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
120698-33-1 |
|---|---|
Formule moléculaire |
C34H50Cl2N2O2 |
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
2,7-bis(azepan-1-ylmethyl)-1,8-diphenyloctane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C34H48N2O2.2ClH/c37-33(29-17-7-5-8-18-29)31(27-35-23-13-1-2-14-24-35)21-11-12-22-32(28-36-25-15-3-4-16-26-36)34(38)30-19-9-6-10-20-30;;/h5-10,17-20,31-32H,1-4,11-16,21-28H2;2*1H |
Clé InChI |
MQSVEQWTRBEFGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(CCCCC(CN2CCCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



